FAAH Inhibition: Phenmedipham vs. Amperozide
Phenmedipham exhibits significantly higher potency as a human FAAH inhibitor compared to amperozide, a structurally distinct comparator also identified in the same screening campaign. Phenmedipham achieved an IC₅₀ of 377 nM, while amperozide showed an IC₅₀ of 1.34 μM [1]. A separate assay measuring inhibition of FAAH-mediated [³H]AEA hydrolysis reported an IC₅₀ of 152 nM for Phenmedipham, further confirming its activity [2]. This ~3.5-fold difference in primary assay potency is a key selection criterion for studies requiring robust FAAH inhibition.
| Evidence Dimension | Human FAAH inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 377 nM (primary screen), 152 nM ([³H]AEA hydrolysis assay) |
| Comparator Or Baseline | Amperozide: 1.34 μM (IC₅₀) |
| Quantified Difference | Phenmedipham is approximately 3.5-fold more potent (377 nM vs 1.34 μM) |
| Conditions | In vitro enzymatic assays using recombinant human FAAH |
Why This Matters
For researchers investigating the endocannabinoid system, Phenmedipham provides a more potent chemical probe for FAAH inhibition compared to other non-designed inhibitors like amperozide.
- [1] Vincent F, Nguyen MT, Emerling DE, Kelly MG, Duncton MA. Mining biologically-active molecules for inhibitors of fatty acid amide hydrolase (FAAH): Identification of phenmedipham and amperozide as FAAH inhibitors. Bioorg Med Chem Lett. 2009;19(23):6793-6796. View Source
- [2] BindingDB. BDBM50311785: Phenmedipham - Human FAAH IC₅₀ Data. BindingDB Database. View Source
